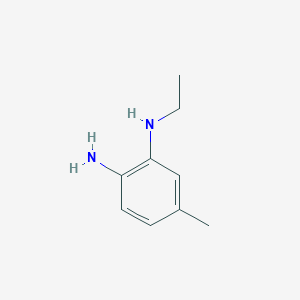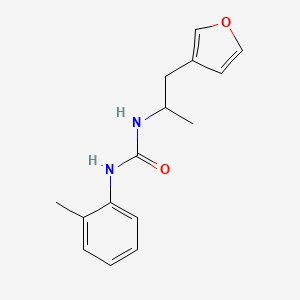![molecular formula C17H20N4O6S B2401235 ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-96-2](/img/structure/B2401235.png)
ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and biologically active compounds . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is also found in many drugs .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been examined in pharmacokinetic studies to understand its behavior in the human body. One such study investigated two beta-carboline derivatives, measuring plasma levels in healthy male volunteers. The study focused on intravenous injection and oral administration, observing plasma level decline in two phases and identifying rapid first-pass inactivation as a probable reason for low oral bioavailability. The formation of an acid metabolite was also noted (Krause & Dorow, 1993).
Odor Detection and Chemical Interactions
Research has been conducted on the odor detection of mixtures involving homologous carboxylic acids and different compounds, examining the relationship between detection probabilities for mixtures and detection probabilities for their unmixed components. This research has implications for understanding the chemical interactions and sensory perceptions of similar compounds (Miyazawa, Gallagher, Preti, & Wise, 2009).
Metabolic Studies
The compound has also been part of metabolic studies, such as the identification of N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA) as a human metabolite of acrylamide. This study provides insights into the metabolic pathways and potential implications of the compound's metabolism in the human body (Hartmann et al., 2009).
Clinical Tolerance and Toxicology Studies
Furthermore, the compound has been featured in clinical studies assessing the tolerance of various drugs, such as cefazedone, where parameters like renal function and potential renal lesions were analyzed (Züllich & Sack, 1979). In addition, it has been involved in pharmacokinetic studies assessing toxicity profiles and biological properties, such as those conducted on MS-275, a histone deacetylase inhibitor (Gore et al., 2008).
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used as cross-linking reagents, which allow bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds .
Mode of Action
The compound acts as a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds. The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .
Pharmacokinetics
Similar compounds are typically soluble in acetone and dmf , which may influence their absorption and distribution in the body.
Action Environment
The action of this compound is influenced by environmental factors such as pH, with different stages of its reaction occurring at different pH levels . Other environmental factors, such as temperature and the presence of other compounds, could also potentially influence its action, efficacy, and stability.
Propiedades
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-2-27-17(26)20-6-5-9-10(7-20)28-16(14(9)15(18)25)19-11(22)8-21-12(23)3-4-13(21)24/h2-8H2,1H3,(H2,18,25)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEADDBOOLUKWHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2401160.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)


![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)


methyl]piperazine](/img/structure/B2401170.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
